The primary source of lanceotoxin B is the leaves and stems of Kalanchoe lanceolata, a succulent plant known for its medicinal properties. This plant is part of the Crassulaceae family, which is recognized for producing various bufadienolides. Other species within this genus also contribute to the diversity of bufadienolides, but Kalanchoe lanceolata is particularly noted for its high concentration of lanceotoxin B .
The synthesis of lanceotoxin B involves several chemical reactions that can be performed in laboratory settings. The compound can be synthesized through various organic synthesis methods, including glycosylation and oxidation processes.
Lanceotoxin B has a complex molecular structure characterized by:
The molecular formula of lanceotoxin B is C₂₁H₂₈O₁₃, and its molecular weight is approximately 348.44 g/mol. The structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the presence of functional groups typical of bufadienolides .
Lanceotoxin B participates in several chemical reactions that highlight its reactivity:
Reactions involving lanceotoxin B often require specific conditions such as controlled temperatures and pH levels to ensure successful outcomes without degradation of the compound .
The mechanism by which lanceotoxin B exerts its effects involves interaction with cellular membranes and intracellular components:
In vitro studies indicate that lanceotoxin B affects cell viability in neuronal cell lines at concentrations greater than 200 µM over 24 hours, with significant cytotoxic effects observed at higher concentrations .
Lanceotoxin B has significant potential in scientific research due to its biological activities:
Research continues into optimizing synthetic routes for lanceotoxin B and exploring its full range of biological activities, which may lead to novel therapeutic applications .
Lanceotoxin B was first isolated and structurally characterized in 1984 through collaborative research led by Anderson, Steyn, and van Heerden. This breakthrough followed investigations into the etiology of "krimpsiekte" (Afrikaans for "shrinking disease"), a paralytic syndrome affecting livestock in South Africa. The disease was historically linked to the consumption of Kalanchoe lanceolata and related Crassulaceae species. Researchers confirmed Lanceotoxin B's role in krimpsiekte by reproducing the characteristic neuromuscular symptoms in small ruminants through controlled intravenous administration (0.02 mg/kg repeated over 8 days) [1] [4] [8]. This discovery positioned Lanceotoxin B as the prototypical cumulative neurotoxic bufadienolide, distinguishing it from acutely cardiotoxic congeners.
Table 1: Key Historical Milestones in Lanceotoxin B Research
Year | Event | Significance |
---|---|---|
1891 | First veterinary description of krimpsiekte | Linked plant ingestion to paralytic syndrome in livestock |
1984 | Structural elucidation by Anderson et al. | Identified as 5-O-Acetylhellebrigenin 3-O-α-L-rhamnopyranoside |
1986 | Experimental induction of krimpsiekte | Confirmed causal relationship with purified toxin |
2019 | Cytotoxicity profiling on cell lines | Established selective neurotoxicity mechanisms |
Lanceotoxin B is biosynthesized and stored in the aerial tissues of Kalanchoe lanceolata (Forssk.) Pers., a succulent plant endemic to semi-arid regions of Eastern and Southern Africa. This species thrives in rocky outcrops and well-drained soils, where it employs crassulacean acid metabolism (CAM) for water conservation. Within the genus Kalanchoe (Crassulaceae), K. lanceolata belongs to the section Bryophyllum, characterized by vegetative propagation via leaf margins. Notably, Lanceotoxin B co-occurs with its structural analog Lanceotoxin A, though it demonstrates greater neurotoxic potency. Ecological studies suggest these bufadienolides serve as chemical defenses against herbivory, particularly in moisture-stressed environments where the plant's succulent tissues attract foraging animals [1] [2] [4].
Lanceotoxin B belongs to the bufadienolide family, characterized by a C24 steroid backbone with a six-membered α-pyrone ring at C-17β. It is subclassified as a neurotoxic cumulative bufadienolide based on its toxicokinetic and dynamic properties. Unlike non-cumulative bufadienolides (e.g., 1α,2α-epoxyscillirosidine) that cause acute cardiotoxicity, cumulative variants like Lanceotoxin B:
Structurally, it shares the 7,8-epoxy bridge on the steroid B-ring with other cumulative bufadienolides (e.g., cotyledoside, tyledosides), but is distinguished by its O-acetylated C-5 hydroxy group and C-3 α-L-rhamnopyranoside sugar moiety [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7